molecular formula C11H22N2 B1601233 1-Cyclohexyl-1,4-diazepane CAS No. 59039-67-7

1-Cyclohexyl-1,4-diazepane

Cat. No. B1601233
CAS RN: 59039-67-7
M. Wt: 182.31 g/mol
InChI Key: YZRJEERFPFFTLP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,4-diazepane (1CHD) is an organic compound that belongs to the family of cycloalkanes and has been widely studied in the field of organic chemistry. It is a colorless and odorless compound that is highly soluble in water, alcohol, and ether. 1CHD is a versatile molecule with a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, as a solubility enhancer, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Pharmaceutical Synthesis

1-Cyclohexyl-1,4-diazepane is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of chiral seven-membered nitrogen heterocycles, which are prevalent in a number of drugs. For instance, it’s used in the synthesis of Suvorexant , a medication prescribed for insomnia, and Ripasudil , which treats glaucoma and ocular hypertension .

Biocatalysis

The compound has been utilized in biocatalytic processes, particularly in imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for producing chiral 1,4-diazepanes with high enantioselectivity, which are crucial for pharmaceutical importance .

properties

IUPAC Name

1-cyclohexyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRJEERFPFFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481773
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1,4-diazepane

CAS RN

59039-67-7
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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